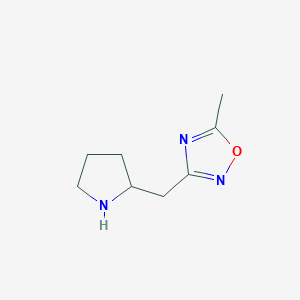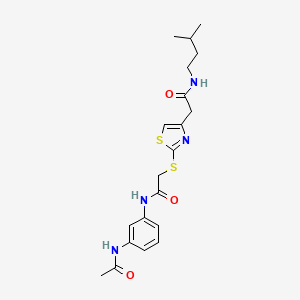![molecular formula C9H15ClN4O2 B2512234 1-[(1S,2R)-2-Aminocyclohexyl]triazole-4-carboxylic acid;hydrochloride CAS No. 2137567-74-7](/img/structure/B2512234.png)
1-[(1S,2R)-2-Aminocyclohexyl]triazole-4-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-[(1S,2R)-2-Aminocyclohexyl]triazole-4-carboxylic acid;hydrochloride" is a derivative of triazole, which is a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring can be part of more complex fused structures or can appear as a substituent, as in the case of triazole carboxylic acids, which are of interest for their potential use in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of triazole derivatives can be achieved through various methods, including 1,3-dipolar cycloaddition reactions. For instance, 5-amino-1,2,4-triazoles can be synthesized by reacting hydrazonoyl hydrochlorides with carbodiimides, using triethylamine as a base . Another approach involves the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides to yield 5-amino-1,2,3-triazole-4-carboxylates, which can be further used to prepare triazole-containing dipeptides and other biologically active compounds . Additionally, copper(I)-catalyzed 1,2,3-triazole formation is used to create macrocyclic carbohydrate/amino acid hybrids, demonstrating the versatility of triazole synthesis .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be characterized using techniques such as X-ray crystallography. For example, the structure of 1,1'-azobis-1,2,3-triazole was determined using this method, revealing insights into its thermal stability and photochromic properties . Similarly, the conformation of the 1-aminocyclohexane-1-carboxylic acid residue, a structural component related to the compound , has been studied in simple derivatives and peptides, showing that the cyclohexane rings typically adopt a chair conformation .
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions due to their reactive functional groups. The amino group on the triazole ring can form adducts with heterocyclic carboxylic acids, as seen in the molecular adducts of 3-amino-1,2,4-triazole . Furthermore, triazole rings can be incorporated into fused heterocyclic systems, such as triazolothiadiazoles and triazolothiadiazines, which have been synthesized for their potential anti-inflammatory and molluscicidal activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For instance, the presence of the triazole ring can confer thermal stability and photochromic behavior, as observed in 1,1'-azobis-1,2,3-triazole . The solubility, melting point, and reactivity of these compounds can vary significantly depending on the substituents attached to the triazole ring and the overall molecular architecture.
Aplicaciones Científicas De Investigación
1. Biological and Chemical Applications
Triazole derivatives exhibit a broad range of biological activities, attracting significant attention in medicinal chemistry. The compounds demonstrate potential in anti-inflammatory, antimicrobial, antitumoral, and antiviral activities, among others. Their versatility is highlighted by their application in various domains, including pharmaceutical chemistry, material science, and agriculture. Notable drugs containing the 1,2,3-triazole ring, such as Rufinamide, Cefatrizine, and Tazobactam, underscore the importance of these derivatives in the market. The stability of triazole moieties to acidic and basic hydrolysis, alongside their ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets, positions them as a key scaffold in drug discovery. Furthermore, the eco-friendly synthesis of 1,2,3-triazoles, including the use of microwave irradiation and novel catalysts, indicates a sustainable approach in the field, aligning with current environmental considerations (Ferreira et al., 2013; Kaushik et al., 2019; de Souza et al., 2019).
2. Synthesis and Structural Modeling
The synthesis of triazole derivatives, particularly 1,2,4-triazole-containing scaffolds, is a pivotal area of research due to their presence in various pharmaceuticals and biologically significant compounds. Innovative strategies for synthesizing these scaffolds are crucial for the discovery of new drug candidates. The vast array of synthesis techniques, including copper and non-copper catalyzed routes, highlights the ongoing development in this sector. The focus on finding new, efficient methodologies for preparing these compounds is driven by the constant challenge of emerging diseases and the development of drug resistance (Nasri et al., 2021; Parchenko, 2019).
3. Industrial and Functional Applications
Triazole derivatives find extensive applications beyond the pharmaceutical realm. In agriculture, they are utilized for the production of plant protection products, including insecticides, fungicides, and plant growth regulators. In the industry, these compounds are integral in producing high-energy materials, dyes, and anti-corrosion additives. The application of triazole derivatives in creating heat-resistant polymers and products with fluorescent properties signifies their versatility and importance in various sectors (Nazarov et al., 2021; Hrimla et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(1S,2R)-2-aminocyclohexyl]triazole-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2.ClH/c10-6-3-1-2-4-8(6)13-5-7(9(14)15)11-12-13;/h5-6,8H,1-4,10H2,(H,14,15);1H/t6-,8+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNMWFUSQXPAKG-HNJRQZNRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N2C=C(N=N2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)N)N2C=C(N=N2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea](/img/structure/B2512151.png)
![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2512152.png)

![(2E)-N-(4-ethylanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B2512155.png)


![N-benzyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![N-(Cyanomethyl)-4-[(2-cyclopentylacetyl)amino]-N-propylcyclohexane-1-carboxamide](/img/structure/B2512163.png)
![3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride](/img/structure/B2512166.png)

![7-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2512169.png)


